molecular formula C18H23Br2NO2 B15184602 Triethylamine, 2-bromo-2',2''-diphenoxy-, hydrobromide CAS No. 102433-83-0

Triethylamine, 2-bromo-2',2''-diphenoxy-, hydrobromide

Cat. No.: B15184602
CAS No.: 102433-83-0
M. Wt: 445.2 g/mol
InChI Key: MZMCTRZBCFAJPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JFA 29 involves the oxidation of cholesterol. The reaction typically employs reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions are carefully controlled to ensure the selective oxidation of the cholesterol molecule at the 25th position .

Industrial Production Methods

Industrial production of JFA 29 may involve large-scale oxidation processes using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

JFA 29 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents, nucleophiles.

Major Products

Scientific Research Applications

JFA 29 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying oxidation and reduction reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored as a potential treatment for cataracts due to its ability to reduce lens opacity.

Mechanism of Action

JFA 29 exerts its effects by interacting with alpha-crystallin proteins in the eye lens. It increases the solubility of these proteins, preventing their aggregation and reducing lens opacity. This mechanism involves the stabilization of the protein structure, which helps maintain the transparency and flexibility of the lens .

Comparison with Similar Compounds

Similar Compounds

    Lanosterol: Another oxysterol investigated for its potential in treating cataracts.

    Cholesterol: The parent compound from which JFA 29 is derived.

Uniqueness

JFA 29 stands out due to its superior solubility and effectiveness in reducing lens opacity compared to other oxysterols like lanosterol. This makes it a promising candidate for non-invasive treatments for cataracts .

Properties

CAS No.

102433-83-0

Molecular Formula

C18H23Br2NO2

Molecular Weight

445.2 g/mol

IUPAC Name

N-(2-bromoethyl)-2-phenoxy-N-(2-phenoxyethyl)ethanamine;hydrobromide

InChI

InChI=1S/C18H22BrNO2.BrH/c19-11-12-20(13-15-21-17-7-3-1-4-8-17)14-16-22-18-9-5-2-6-10-18;/h1-10H,11-16H2;1H

InChI Key

MZMCTRZBCFAJPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN(CCOC2=CC=CC=C2)CCBr.Br

Origin of Product

United States

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